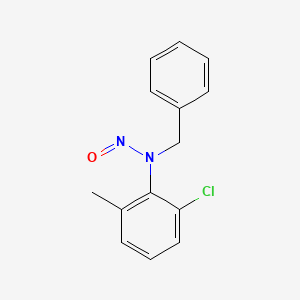
4H-1,3-BENZOXAZIN-4-ONE, 3-(p-ETHOXYPHENYL)-2,3-DIHYDRO-2-METHYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Benzoxazin-4-one, 3-(p-ethoxyphenyl)-2,3-dihydro-2-methyl- is a chemical compound known for its unique structure and properties It belongs to the benzoxazinone family, which is characterized by a benzene ring fused to an oxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one, 3-(p-ethoxyphenyl)-2,3-dihydro-2-methyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of an o-aminophenol derivative with an appropriate carboxylic acid or ester. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Benzoxazin-4-one, 3-(p-ethoxyphenyl)-2,3-dihydro-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4H-1,3-Benzoxazin-4-one, 3-(p-ethoxyphenyl)-2,3-dihydro-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1,3-Benzoxazin-4-one, 3-(p-ethoxyphenyl)-2,3-dihydro-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4H-1,3-Benzoxazin-4-one: A simpler analog without the ethoxyphenyl and methyl groups.
2,3-Dihydro-2-methyl-4H-1,3-benzoxazin-4-one: Lacks the ethoxyphenyl group.
3-(p-Ethoxyphenyl)-4H-1,3-benzoxazin-4-one: Lacks the dihydro and methyl groups.
Uniqueness
4H-1,3-Benzoxazin-4-one, 3-(p-ethoxyphenyl)-2,3-dihydro-2-methyl- is unique due to the presence of both the ethoxyphenyl and methyl groups, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
20978-99-8 |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-2-methyl-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C17H17NO3/c1-3-20-14-10-8-13(9-11-14)18-12(2)21-16-7-5-4-6-15(16)17(18)19/h4-12H,3H2,1-2H3 |
InChI Key |
BGISKVRISWAIMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(OC3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B14719128.png)
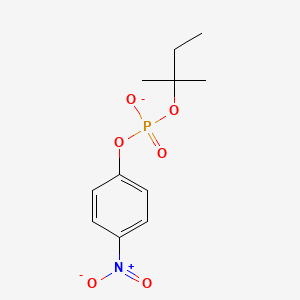
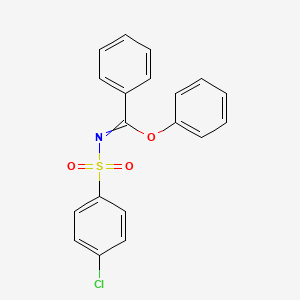

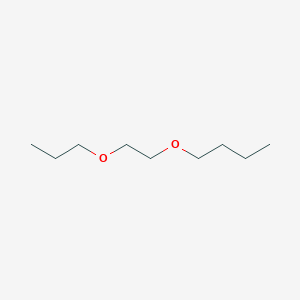
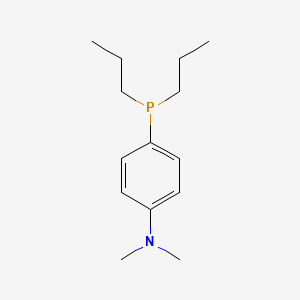
![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)


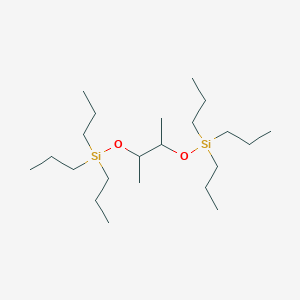
![methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate](/img/structure/B14719187.png)

